1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine
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Overview
Description
The compound contains several functional groups including a pyridine ring, a piperazine ring, and an imidazole ring. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the formation of the piperazine and imidazole rings. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its IUPAC name, would be quite complex. It would contain a pyridine ring substituted with a trifluoromethyl group and a piperazine ring. Attached to the piperazine ring would be another piperazine ring substituted with a sulfonyl group and an imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group on the pyridine ring, as well as the basicity of the nitrogen atoms in the piperazine and imidazole rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the nitrogen atoms in the piperazine and imidazole rings could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
A variety of sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties have been synthesized, with a focus on their antimicrobial, antifungal, and antimalarial activities. These compounds were characterized by various analytical techniques and evaluated for their biological activities against a range of pathogens (Bhatt, Kant, & Singh, 2016).
Pharmacological Applications
Compounds structurally related to the query chemical have been explored for their potential as pharmacological agents. For example, derivatives of piperazine have been investigated for their activity as serotonin 5-HT1D receptor agonists, potentially useful in migraine treatments due to their selective action and reduced side effects (Habernickel, 2001). Another study identified a piperazine derivative as a potent and orally available glycine transporter 1 inhibitor, showcasing a structurally diverse compound with favorable pharmacokinetic profiles and potential therapeutic applications in modulating glycine levels in the central nervous system (Yamamoto et al., 2016).
Antitumor Activity
New 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Among these, certain compounds demonstrated significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antimalarial Agents
Aryl piperazine and pyrrolidine derivatives have been synthesized and assessed for their antiplasmodial activity against the Plasmodium falciparum strain. The study highlighted the importance of specific structural features for the antiplasmodial activity, with certain compounds showing significant potency at low doses (Mendoza et al., 2011).
Antifungal Activity
The novel synthesis of compounds featuring 1,2,3-triazoles, piperidines, and thieno pyridine rings has been reported, with a focus on evaluating their antifungal activity. These compounds exhibited moderate to good antifungal effects, differentiating between species within the Aspergillus genus and showing particular effectiveness against Cryptococcus neoformans (Darandale et al., 2013).
Future Directions
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClF3N6O2S/c1-15(2)30-13-20(28-14-30)35(33,34)31-6-4-18(5-7-31)29-8-9-32(16(3)12-29)21-19(23)10-17(11-27-21)22(24,25)26/h10-11,13-16,18H,4-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODMQBDPHSKHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN(C=N4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClF3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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